N-Boc-N-(2-phenylethyl)glycine
Overview
Description
N-Boc-N-(2-phenylethyl)glycine, also known as tert-Butyloxycarbonyl-(Phenethyl)Glycine, is a compound commonly used in organic synthesis. It is a derivative of glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is substituted with a phenethyl group. This compound is particularly useful in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The phenethyl group can be introduced through various methods, including nucleophilic substitution or coupling reactions.
Industrial Production Methods
In industrial settings, the synthesis of N-Boc-N-(2-phenylethyl)glycine is often carried out using automated peptide synthesizers. These machines allow for the efficient and large-scale production of peptides and their derivatives. The process involves repeated cycles of coupling and deprotection reactions, with the Boc group being removed using trifluoroacetic acid (TFA) in dichloromethane .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-(2-phenylethyl)glycine undergoes several types of chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The phenethyl group can be reduced to form the corresponding ethyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using TFA or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of free amines or other protected amines.
Scientific Research Applications
N-Boc-N-(2-phenylethyl)glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of high-purity peptides for various industrial applications.
Mechanism of Action
The mechanism of action of N-Boc-N-(2-phenylethyl)glycine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under mild acidic conditions, revealing the free amino group for further reactions . The phenethyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-OH: A simpler derivative of glycine with only the Boc group as a protecting group.
Fmoc-(Phenethyl)Gly-OH: Similar to N-Boc-N-(2-phenylethyl)glycine but uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Cbz-(Phenethyl)Gly-OH: Uses the carbobenzoxy (Cbz) group for protection instead of the Boc group.
Uniqueness
This compound is unique due to its combination of the Boc protecting group and the phenethyl side chain. This combination provides stability during synthesis and allows for specific interactions in biological systems. The Boc group is easily removed under mild acidic conditions, making it a preferred choice in peptide synthesis .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(2-phenylethyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(11-13(17)18)10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHNALVSXAVNMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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